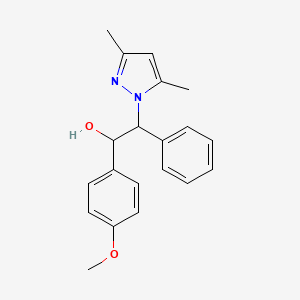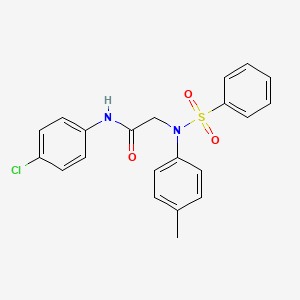
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol, also known as DMPE, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. DMPE belongs to the class of compounds known as pyrazoles, which have been shown to have a range of biological activities.
作用機序
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which contribute to inflammation and oxidative stress. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has also been shown to modulate the activity of enzymes involved in cellular signaling pathways, which could contribute to its anticancer properties.
Biochemical and Physiological Effects
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has also been shown to have low toxicity in animal models, making it a safe compound for use in experiments. However, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has some limitations, including its limited solubility in water, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additional research is needed to fully understand the mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol and its potential therapeutic properties. Future studies could also investigate the use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol in combination with other compounds to enhance its therapeutic effects. Finally, further optimization of the synthesis method could lead to improved yields and purity, making 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol a more viable compound for use in research.
合成法
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol can be synthesized by a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with 4-methoxybenzaldehyde, followed by reduction and acylation. The final product is obtained after purification by column chromatography. The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has been optimized to improve yields and purity, making it a viable compound for research purposes.
科学的研究の応用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1-(4-methoxyphenyl)-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-13-15(2)22(21-14)19(16-7-5-4-6-8-16)20(23)17-9-11-18(24-3)12-10-17/h4-13,19-20,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMQVDWQOSRPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C2=CC=CC=C2)C(C3=CC=C(C=C3)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6113785.png)

![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(3-thienyl)acetamide](/img/structure/B6113793.png)
![(2-furylmethyl){[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}2-propyn-1-ylamine](/img/structure/B6113796.png)
![6-oxo-1-(3-phenylpropyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6113799.png)
![N-[4-(ethylthio)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6113810.png)
![3-(4-methoxyphenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6113822.png)
![4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6113831.png)
![2-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6113832.png)

![2-(cyclopentylmethyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113849.png)
![4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6113856.png)
![2-(dimethylamino)-N-(2-methylbenzyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxamide](/img/structure/B6113863.png)